Acid-PEG3-Pentafluorophenyl ester is a specialized compound used primarily in biochemical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation within cells, leveraging the ubiquitin-proteasome system. The Acid-PEG3-Pentafluorophenyl ester functions as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This compound is recognized for its efficiency in facilitating the synthesis of PROTACs due to its stability and reactivity with amines, making it a valuable tool in drug development and protein engineering .
Acid-PEG3-Pentafluorophenyl ester is classified under polyethylene glycol (PEG) derivatives, specifically as a PEG-based PROTAC linker. Its chemical structure includes a pentafluorophenyl moiety, which enhances its reactivity and stability compared to other ester linkers. The compound's unique properties stem from the incorporation of the pentafluorophenyl group, which contributes to its resistance to hydrolysis and improved reaction efficiency when interacting with primary and secondary amines .
The synthesis of Acid-PEG3-Pentafluorophenyl ester typically involves the reaction of a carboxylic acid derivative with pentafluorophenol. This process can be executed through various methods, including:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reactions typically performed under inert atmospheres to prevent moisture interference.
The molecular structure of Acid-PEG3-Pentafluorophenyl ester can be represented as follows:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are employed to confirm the structure. For instance, characteristic peaks in the NMR spectrum can indicate the presence of both PEG and pentafluorophenyl components .
Acid-PEG3-Pentafluorophenyl ester participates in several key reactions:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. For example, at higher pH levels, hydrolysis may compete with amine coupling; thus, maintaining optimal conditions is crucial for maximizing yield.
The mechanism by which Acid-PEG3-Pentafluorophenyl ester facilitates protein degradation involves several steps:
This process effectively reduces the levels of specific proteins within cells, providing a powerful approach for targeted therapy in diseases where protein overexpression is problematic .
Relevant data from various studies indicate that Acid-PEG3-Pentafluorophenyl ester has favorable characteristics for use in bioconjugation applications .
Acid-PEG3-Pentafluorophenyl ester is primarily utilized in:
Polyethylene glycol (PEG) linkers revolutionized biomedical chemistry by addressing critical limitations in drug development. Early bioconjugation strategies (pre-2000s) relied on direct covalent linkages between biomolecules and payloads, often resulting in:
The introduction of PEG spacers marked a paradigm shift. First-generation PEG linkers (e.g., linear PEG-diols) improved solubility but offered limited functionalization options. By the early 2010s, heterobifunctional PEGs emerged as precision tools, featuring distinct terminal groups like:
Acid-PEG3-PFP ester (CAS: 1835759-67-5) represents a third-generation evolution, combining a carboxylic acid (-COOH) and pentafluorophenyl (PFP) ester in one molecule. Its triethylene glycol spacer balances hydrophilicity and molecular rigidity, while the PFP ester’s enhanced stability over conventional NHS esters minimizes hydrolysis during conjugation [1] [6]. This design enables sequential, site-specific modifications essential for complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs [2] [4].
Table 1: Evolution of Key PEG Linker Designs
Generation | Time Period | Representative Linkers | Limitations Addressed |
---|---|---|---|
First | 1980s–1990s | PEG-diols, PEG-maleimide | Solubility enhancement |
Second | 2000s–2010s | NHS-PEG-maleimide | Functional group diversity |
Third | 2010s–present | Acid-PEG3-PFP ester | Hydrolysis stability, sequential conjugation |
The molecular architecture of Acid-PEG3-PFP ester features two distinct reactive groups:
This orthogonality is critical for constructing:
Recent studies demonstrate how Acid-PEG3-PFP ester’s PEG3 spacer length directly influences bioconjugate performance. In trastuzumab-based ADCs:
Table 2: Synthetic Applications of Acid-PEG3-PFP Ester
Conjugate Type | Reaction Sequence | Key Advantage | Reference |
---|---|---|---|
PROTACs | 1. PFP + amine ligand 2. Carboxylic acid + E3 ligand | Spacer-enabled ternary complex formation | [1] [3] |
Enzymatic ADCs | 1. MTGase-mediated PFP-amine conjugation 2. Carboxylic acid + ValCit-PABC-MMAE | Homogeneous DAR 4–6 conjugates | [5] [8] |
siRNA-lipid complexes | 1. PFP + amine-modified siRNA 2. Carboxylic acid + C18 lipids | Reversible albumin binding for tumor delivery | [10] |
Optimal conjugation with Acid-PEG3-PFP ester requires:
Post-conjugation, the carboxylic acid enables:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7